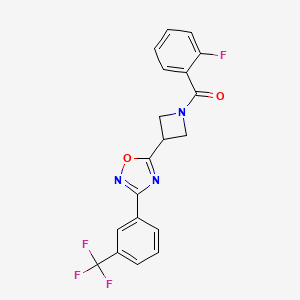
(2-Fluorophenyl)(3-(3-(3-(trifluoromethyl)phenyl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
This compound is a complex organic molecule that contains several functional groups, including a fluorophenyl group, a trifluoromethyl group, an oxadiazole ring, and an azetidine ring . These groups are common in many pharmaceuticals and could potentially have various biological activities .
Synthesis Analysis
While the exact synthesis process for this compound is not available, similar compounds are often synthesized through various organic reactions, including nucleophilic substitution, condensation, and cyclization . The reactions often involve halogen-substituted molecules .Molecular Structure Analysis
The molecular structure of this compound would likely be complex due to the presence of several functional groups and rings. It would likely contain areas of electron density due to the presence of nitrogen and oxygen atoms, as well as areas of electron deficiency due to the presence of the fluorine atoms .Chemical Reactions Analysis
The chemical reactions that this compound could undergo would likely depend on the conditions and the reagents present. It could potentially undergo reactions at the fluorophenyl group, the trifluoromethyl group, the oxadiazole ring, or the azetidine ring .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would likely depend on its exact structure. It would likely be a solid at room temperature, and its solubility would depend on the polarity of the solvent .Scientific Research Applications
Synthesis of Fluorinated Compounds
Fluorinated compounds have gained attention due to their enhanced photostability and improved spectroscopic properties. Research by Woydziak et al. (2012) highlights the synthesis of bis(2,4,5-trifluorophenyl)methanone through the treatment of 2,4,5-trifluorobenzaldehyde with a Grignard reagent, followed by oxidation. This method facilitates access to fluorinated benzophenones, xanthones, acridones, and thioxanthones, providing scalable access to novel precursors for fluorinated analogues of fluorescein, rhodamine, and other derivatives. These precursors exhibit high fluorescence with tunable absorption and emission spectra, which could be pivotal for the development of new fluorophores and related compounds (Woydziak, Fu, & Peterson, 2012).
Crystal Packing and Non-covalent Interactions
The study of 1,2,4-oxadiazole derivatives by Sharma et al. (2019) investigates the crystal packing of these compounds, emphasizing the role of non-covalent interactions such as lone pair-π interaction and halogen bonding in their supramolecular architectures. This research is significant for understanding the structural stability and potential applications of these compounds in designing materials and drugs with desired properties (Sharma, Mohan, Gangwar, & Chopra, 2019).
Antimicrobial and Anticancer Agents
The synthesis and biological evaluation of (4-Fluorophenyl)(1-(5-phenyl-1,3,4-oxadiazol-2-yl)indolizin-3-yl)methanone derivatives by Naik et al. (2022) demonstrate their potential as anti-cancer and antimicrobial agents. Some compounds in this series exhibited potent cytotoxicity against the MCF-7 cell line, along with moderate antibacterial and antifungal activities, suggesting their potential use in developing new therapeutic agents (Naik, Mahanthesha, & Suresh, 2022).
Novel Fluorinated Heterocycles
Buscemi et al. (2004) explored the photochemical behavior of fluorinated 1,2,4-oxadiazoles, leading to the synthesis of target fluorinated heterocyclic compounds. This research provides an expedient route to fluorinated heterocycles, which are valuable in medicinal chemistry for the development of new drugs with improved pharmacokinetic properties (Buscemi, Pace, Pibiri, Vivona, & Caronna, 2004).
properties
IUPAC Name |
(2-fluorophenyl)-[3-[3-[3-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl]azetidin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H13F4N3O2/c20-15-7-2-1-6-14(15)18(27)26-9-12(10-26)17-24-16(25-28-17)11-4-3-5-13(8-11)19(21,22)23/h1-8,12H,9-10H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZEOUJTWVVAVATI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1C(=O)C2=CC=CC=C2F)C3=NC(=NO3)C4=CC(=CC=C4)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H13F4N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![6-fluoro-N-(4-methoxybenzo[d]thiazol-2-yl)benzo[d]thiazol-2-amine](/img/structure/B2842395.png)
![9-(4-bromobenzyl)-5,7-dimethyl-3-(p-tolyl)-5H-[1,2,4]triazolo[4,3-e]purine-6,8(7H,9H)-dione](/img/structure/B2842398.png)
![5,8-Dimethylspiro[2,3-dihydrochromene-4,2'-oxirane]](/img/structure/B2842399.png)
![N-(6-methylbenzo[d]thiazol-2-yl)-2-((1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2842402.png)
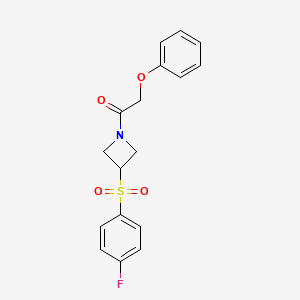
![(2Z)-2-[(4-chlorophenyl)sulfonylhydrazinylidene]-N-(3-methylphenyl)chromene-3-carboxamide](/img/structure/B2842407.png)
![1-((1R,5S)-3-(1H-imidazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl)-2-((4-fluorophenyl)thio)ethan-1-one](/img/structure/B2842409.png)
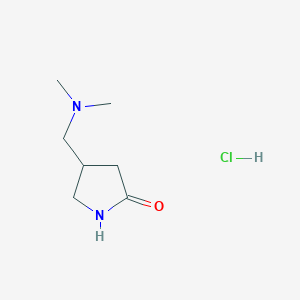
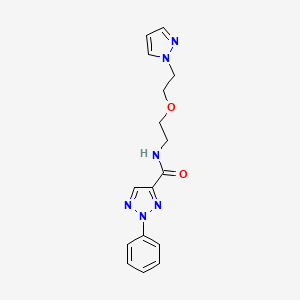
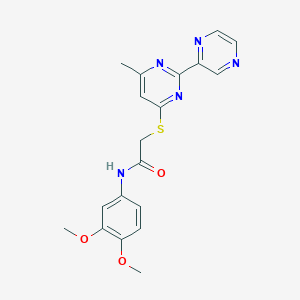
![methyl 3-((2-(cyclopropanecarboxamido)-6,7-dihydrothiazolo[5,4-c]pyridin-5(4H)-yl)sulfonyl)thiophene-2-carboxylate](/img/structure/B2842414.png)
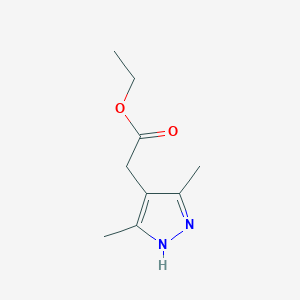

![(1-(6-Fluorobenzo[d]thiazol-2-yl)azetidin-3-yl)(4-(tetrahydrofuran-2-carbonyl)piperazin-1-yl)methanone](/img/structure/B2842418.png)